Eluxadoline - 864821-90-9

Eluxadoline

Catalog Number: EVT-267001
CAS Number: 864821-90-9
Molecular Formula: C32H35N5O5
Molecular Weight: 569.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Eluxadoline is a mixed μ-opioid receptor and κ-opioid receptor agonist and δ-opioid receptor antagonist that exhibits local activity within the gastrointestinal tract. [, , , , ] It is primarily recognized for its therapeutic potential in addressing symptoms associated with irritable bowel syndrome with diarrhea (IBS-D). [, , , , ] Eluxadoline is a prescription medication, classified as a Schedule IV controlled substance in the United States. []

Mechanism of Action

Eluxadoline's mechanism of action involves its interaction with opioid receptors within the enteric nervous system (ENS) of the gastrointestinal tract. [, , , , ] It acts as an agonist at both μ-opioid and κ-opioid receptors, while simultaneously functioning as an antagonist at δ-opioid receptors. [, , , , ] This multi-receptor targeting is believed to contribute to its therapeutic effects.

The μ-opioid receptor agonism is thought to reduce propulsive gastrointestinal motility and chloride secretion, thereby mitigating diarrhea. [] The δ-opioid receptor antagonism is hypothesized to counteract the constipating effects typically associated with μ-opioid receptor activation. [] Additionally, the δ-opioid receptor antagonism may contribute to reducing abdominal pain. [] The role of κ-opioid receptor agonism in eluxadoline's mechanism of action remains unclear. []

Eluxadoline's minimal systemic absorption, due to its local action within the gastrointestinal tract, contributes to its reduced potential for central nervous system side effects and abuse potential. [, , ]

Physical and Chemical Properties Analysis

Eluxadoline is characterized by poor oral bioavailability (1.02%). This is attributed to its low gastrointestinal permeability (2.3%) and substantial hepatic first-pass extraction (55.8%). [] This indicates that the liver plays a significant role in the clearance of eluxadoline. []

Research suggests that the uptake transporters OATP1B1, OAT3, and the efflux transporter MRP2 influence the pharmacokinetics of eluxadoline. [] OATP1B1, localized in the liver, appears to play a primary role in both first-pass and systemic extraction of eluxadoline. [] OAT3, found in renal tubules, and MRP2, located in the canalicular membrane of hepatocytes and renal tubular apical membrane, seem to have a lesser impact on eluxadoline disposition. []

Applications

Eluxadoline is primarily investigated for its therapeutic application in managing IBS-D symptoms. [, , , , ] Research has explored its potential in various clinically relevant IBS-D patient subgroups, such as those with a history of depression, gastroesophageal reflux disease, or prior cholecystectomy. [, ] Studies have assessed its efficacy in improving stool consistency, reducing abdominal pain, and enhancing overall quality of life in individuals experiencing inadequate symptom control with loperamide, a commonly used anti-diarrheal medication. [, ]

Further research has focused on developing novel drug delivery systems for eluxadoline to enhance its solubility and bioavailability. Examples include the development of enteric-coated tablets, [] complexes with sodium caprylate, [] Eudragit-coated PLGA nanoparticles, [] and Eudragit nanoparticles. [] These formulations aim to improve the delivery and absorption of eluxadoline within the gastrointestinal tract.

Future Directions
  • Elucidating the precise role of κ-opioid receptor agonism in its therapeutic effects. []
  • Optimizing drug delivery systems to enhance solubility and bioavailability. [, , , ]
  • Conducting long-term safety studies to better understand the risk of rare adverse events. [, , ]

Loperamide

  • Compound Description: Loperamide is an over-the-counter μ-opioid receptor agonist commonly used as an antidiarrheal agent. []

Oxycodone

  • Compound Description: Oxycodone is a full μ-opioid receptor agonist with strong analgesic properties, commonly used for pain management. []

Midazolam

  • Compound Description: Midazolam is a benzodiazepine commonly used for sedation and anesthesia. It is primarily metabolized by the cytochrome P450 (CYP) 3A4 enzyme system. []
  • Relevance: This study investigated whether Eluxadoline, when administered at steady-state, would affect the single-dose pharmacokinetics of Midazolam. Results indicated no clinically significant drug interaction, suggesting that Eluxadoline does not significantly impact CYP3A4 activity. [] This finding is crucial for understanding potential drug interactions when co-administering Eluxadoline with other medications metabolized by CYP3A4.

Alosetron

  • Compound Description: Alosetron is a 5-HT3 receptor antagonist specifically approved for women with severe IBS-D. [, ]
  • Relevance: Alosetron, like Eluxadoline, is an FDA-approved treatment for IBS-D, albeit with a narrower indication. [] Both drugs have distinct mechanisms of action, with Alosetron acting on serotonin receptors and Eluxadoline modulating opioid receptors. [, ] Clinical practice often involves comparing their efficacy, safety profiles, and patient suitability, making them relevant compounds in the context of IBS-D management. [, , , ]

Rifaximin

  • Compound Description: Rifaximin is a non-absorbable antibiotic approved for traveler's diarrhea, the prevention of recurrent hepatic encephalopathy, and IBS-D. [, , ]
  • Relevance: Rifaximin, alongside Eluxadoline, represents a newly approved treatment option for IBS-D, expanding the therapeutic landscape for this condition. [, , ] Despite their shared indication, their mechanisms of action differ significantly. Rifaximin targets bacterial overgrowth in the gut, while Eluxadoline modulates opioid receptors to influence gut motility and pain sensation. [, , ] Clinicians often consider both drugs when making treatment decisions, necessitating a comparative analysis of their efficacy, safety, and patient-specific factors. [, ]

Cyclosporine

  • Compound Description: Cyclosporine is an immunosuppressant drug that inhibits the activity of the drug transporter P-glycoprotein (P-gp) and other transporters like OATP1B1. []
  • Relevance: The study investigated the role of transporter proteins in the pharmacokinetics of Eluxadoline. Co-administration of Eluxadoline with Cyclosporine, a potent inhibitor of OATP1B1, significantly increased Eluxadoline systemic exposure, suggesting a role for OATP1B1 in Eluxadoline absorption and disposition. []

Probenecid

  • Compound Description: Probenecid is a uricosuric drug that inhibits the activity of various transporter proteins, including OAT3 and MRP2. []
  • Relevance: Co-administration of Eluxadoline with Probenecid led to a modest increase in Eluxadoline exposure and a reduction in renal clearance, suggesting a minor role for OAT3 and MRP2 in Eluxadoline disposition. [] This study provides valuable insights into the interaction of Eluxadoline with transporter proteins, potentially influencing its pharmacokinetic profile.

Properties

CAS Number

864821-90-9

Product Name

Eluxadoline

IUPAC Name

5-[[[(2S)-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoyl]-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoic acid

Molecular Formula

C32H35N5O5

Molecular Weight

569.6 g/mol

InChI

InChI=1S/C32H35N5O5/c1-18-12-23(29(34)38)13-19(2)24(18)15-26(33)31(39)37(17-21-10-11-28(42-4)25(14-21)32(40)41)20(3)30-35-16-27(36-30)22-8-6-5-7-9-22/h5-14,16,20,26H,15,17,33H2,1-4H3,(H2,34,38)(H,35,36)(H,40,41)/t20-,26-/m0/s1

InChI Key

QFNHIDANIVGXPE-FNZWTVRRSA-N

SMILES

CC1=CC(=CC(=C1CC(C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)C(C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N

Synonyms

5-[[[(2S)-2-Amino-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoic Acid; JNJ 27018966; Viberzi;

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)C(C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)[C@@H](C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.